molecular formula C6H3Cl4N B1304854 2,3,4,6-Tetrachloroaniline CAS No. 654-36-4

2,3,4,6-Tetrachloroaniline

Cat. No.: B1304854
CAS No.: 654-36-4
M. Wt: 230.9 g/mol
InChI Key: LXCLPHJRGDTDDB-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrachloroaniline is an organic compound with the molecular formula C6H3Cl4N. It is a chlorinated derivative of aniline, characterized by the presence of four chlorine atoms attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Scientific Research Applications

2,3,4,6-Tetrachloroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its effects on biological systems, including its potential as a biocide and its interactions with enzymes and proteins.

    Medicine: Research is conducted on its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its pesticidal properties.

Safety and Hazards

2,3,4,6-Tetrachloroaniline should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Biochemical Analysis

Biochemical Properties

2,3,4,6-Tetrachloroaniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent conjugation reactions. Additionally, this compound can bind to proteins through non-covalent interactions, potentially affecting their function and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has also been observed to alter gene expression, leading to changes in the levels of specific mRNAs and proteins. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic fluxes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation in the presence of light or heat. Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes. These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound can also affect metabolic fluxes by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. Post-translational modifications and targeting signals can also play a role in directing this compound to particular organelles, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrachloroaniline can be synthesized through the chlorination of aniline. The process involves the reaction of aniline with chlorine gas in the presence of a catalyst, typically ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where aniline is continuously fed and reacted with chlorine gas. The product is then purified through distillation and recrystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including quinones and nitroso compounds.

    Reduction: Reduction of this compound typically leads to the formation of partially dechlorinated aniline derivatives.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Formation of tetrachloroquinone and tetrachloronitrosoaniline.

    Reduction: Formation of dichloroaniline and trichloroaniline derivatives.

    Substitution: Formation of hydroxylated or aminated aniline derivatives.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrachloroaniline involves its interaction with cellular components, particularly enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites, leading to disruption of metabolic pathways. Additionally, its chlorinated structure allows it to interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

    2,3,5,6-Tetrachloroaniline: Similar in structure but differs in the position of chlorine atoms.

    2,4,6-Trichloroaniline: Contains three chlorine atoms and is used in similar applications.

    2,4-Dichloroaniline: Contains two chlorine atoms and is a precursor to various herbicides.

Uniqueness: 2,3,4,6-Tetrachloroaniline is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability, such as in the synthesis of complex organic molecules and in industrial processes.

Properties

IUPAC Name

2,3,4,6-tetrachloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCLPHJRGDTDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215709
Record name 2,3,4,6-Tetrachloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-36-4
Record name 2,3,4,6-Tetrachloroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6-Tetrachloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-TETRACHLOROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RZO887M83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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